(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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Overview
Description
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide, also known as Furylacryloyl-Glycyl-Valine-Amide, is a synthetic dipeptide substrate. It is commonly used in biochemical research, particularly in the study of protease activity. The compound has a molecular formula of C14H19N3O4 and a molar mass of 293.32 g/mol .
Mechanism of Action
Target of Action
FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.
Mode of Action
FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.
Result of Action
The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide typically involves the coupling of Furylacryloyl chloride with Glycyl-Valine-Amide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The use of protecting groups is crucial to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation and Reduction: The furylacryloyl group can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like thermolysin and neutral proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Glycine and Valine.
Oxidation: Oxidized derivatives of the furylacryloyl group.
Reduction: Reduced derivatives of the furylacryloyl group.
Scientific Research Applications
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in the study of enzyme kinetics and protease activity.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug discovery and development, particularly in the design of protease inhibitors.
Industry: Applied in the production of biopharmaceuticals and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
FA-Gly-Leu-NH2: Another dipeptide substrate used in protease studies.
FA-Gly-Phe-NH2: Used in the investigation of different protease activities.
Uniqueness
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide is unique due to its specific interaction with certain proteases, making it a valuable tool in enzyme kinetics studies. Its furylacryloyl group also provides distinct electronic properties that can be exploited in various biochemical assays .
Properties
CAS No. |
67607-49-2 |
---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1 |
InChI Key |
WKUJNPGXTNWFHD-ZDUSSCGKSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
sequence |
GV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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